molecular formula C11H9ClFNO2 B2610515 4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione CAS No. 1692551-83-9

4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione

Cat. No.: B2610515
CAS No.: 1692551-83-9
M. Wt: 241.65
InChI Key: UBXMWHWPXPHBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H9ClFNO2 and a molecular weight of 241.65 g/mol It is a derivative of piperidine-2,6-dione, featuring a 2-chloro-4-fluorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione typically involves the reaction of 2-chloro-4-fluoroaniline with succinic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    4-(2-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.

    4-(2-Chloro-4-fluorophenyl)piperidine-2,5-dione: This compound differs by having a 2,5-dione structure instead of a 2,6-dione structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXMWHWPXPHBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.